4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol
Description
CAS Registry Number and Alternative Chemical Identifiers
CAS Registry Number :
Alternative identifiers :
| Identifier Type | Value |
|---|---|
| PubChem CID | 53412832 |
| ChemSpider ID | Not explicitly listed |
| MDL Number | MFCD12962673 |
| SMILES | Oc1cc(Br)c2ncc[nH]c12 |
| InChI Key | YNPBMEIOVLUOBH-UHFFFAOYSA-N |
Synonymous names :
Molecular Formula and Mass Spectrometric Characterization
Molecular formula :
Exact mass :
Mass spectrometric data :
- ESI-MS (positive mode) :
| Adduct Type | Observed m/z | Relative Abundance (%) |
|---|---|---|
| [M+H]⁺ | 213.03 | 100 |
| [M+Na]⁺ | 235.01 | 25 |
| [M-H]⁻ | 211.95 | 60 (negative mode) |
High-resolution MS (HRMS) :
Key spectral features :
Properties
IUPAC Name |
4-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDRAXFKUNZCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696622 | |
| Record name | 4-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-05-4 | |
| Record name | 4-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Pyrrolo[2,3-b]pyridine
- Reagents: Bromination is typically accomplished using bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent.
- Solvents: Common solvents include dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).
- Temperature: The reaction is carried out at low temperatures (0°C to room temperature) to minimize side reactions and improve regioselectivity.
- Duration: Reaction times vary from 10 minutes up to several hours depending on reagent and scale.
For example, bromination of 1H-pyrrolo[2,3-b]pyridine with NBS in DCM at room temperature for 1 to 16 hours selectively introduces bromine at the 4-position.
Introduction of the Hydroxyl Group at the 6-Position
- Oxidation of precursors: The hydroxyl group at the 6-position can be installed by oxidation of aldehyde or carbaldehyde intermediates at the 6-position using oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.
- Hydrolysis: Alternatively, hydrolysis of suitable protecting groups or functional groups (e.g., esters or halides) at the 6-position can yield the hydroxyl group.
- Reaction conditions: These transformations are typically performed under controlled acidic or basic conditions, with temperature and pH carefully regulated to prevent degradation.
Example Synthetic Sequence
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | NBS, DCM, 0°C to RT, 1-16 h | 4-Bromo-1H-pyrrolo[2,3-b]pyridine |
| 2 | Oxidation | KMnO₄ or Jones reagent, acidic medium, controlled temp | Introduction of hydroxyl group at C-6 |
| 3 | Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Isolation of pure 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol |
Reaction Optimization and Yield Enhancement
- Stoichiometry: Using slight excess of brominating agent (e.g., 1.2 equivalents of NBS) improves selectivity for mono-bromination.
- Temperature control: Maintaining low temperatures (0–5°C) during bromination reduces side reactions and polybromination.
- Solvent choice: Polar aprotic solvents like DCM favor selective bromination, while aqueous-organic mixtures assist in oxidation steps.
- Reaction time: Monitoring reaction progress by TLC or HPLC allows termination at optimal conversion to maximize yield.
- Purification: Recrystallization from ethanol/water or silica gel chromatography ensures removal of impurities.
Analytical Data and Characterization
The prepared this compound is characterized by:
| Technique | Key Observations |
|---|---|
| ¹H NMR | Aromatic protons in δ 6.2–8.3 ppm range; hydroxyl proton signal may appear broad or exchangeable |
| ¹³C NMR | Signals for sp² carbons between 120–150 ppm; characteristic shift due to bromine substitution |
| Mass Spectrometry | Molecular ion peak consistent with brominated pyrrolopyridine (M+ peak with isotopic pattern of Br) |
| Melting Point | Sharp melting point consistent with pure compound (typically reported in literature) |
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1H-pyrrolo[2,3-b]pyridine | NBS, DCM, 0°C to RT, 1–16 h | 70–85 | Selective bromination at 4-position |
| 2 | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | KMnO₄ or Jones reagent, acidic conditions | 65–80 | Oxidation to hydroxyl at 6-position |
| 3 | Intermediate brominated azaindole | Purification via silica gel chromatography or recrystallization | — | Essential for obtaining high purity |
Research Findings and Practical Considerations
- The bromination step is critical and must be carefully controlled to avoid over-bromination or substitution at undesired positions.
- The hydroxyl group installation often requires oxidation of aldehyde intermediates, which demands precise control of oxidant equivalents and reaction time to prevent degradation.
- Industrial synthesis methods optimize solvent systems and reagent stoichiometry to maximize yield and minimize impurities, often employing continuous flow or automated setups.
- The compound’s reactivity allows further functionalization, such as Suzuki coupling reactions at the brominated position, enabling the synthesis of diverse derivatives.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alkyl group.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrrolo[2,3-b]pyridines, while oxidation and reduction reactions can modify the functional groups on the pyridine ring .
Scientific Research Applications
Inhibition of SGK-1 Kinase
One of the prominent applications of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is implicated in various renal and cardiovascular diseases. Inhibiting this kinase can potentially regulate electrolyte balance and cell proliferation, making it a candidate for treating conditions such as chronic renal disease and congestive heart failure. The compound's efficacy in modulating SGK-1 activity suggests it could be developed into a therapeutic agent for these disorders .
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit antitumor properties. Specifically, this compound has been studied for its cytotoxic effects on various cancer cell lines. It has shown moderate cytotoxicity against ovarian cancer cells while maintaining limited toxicity towards non-cancerous cells. This selectivity is crucial for developing cancer therapies that minimize side effects on healthy tissues .
Antimycobacterial Activity
The compound has also been explored for its antimycobacterial properties, particularly against Mycobacterium tuberculosis. Research findings indicate that certain derivatives can inhibit the InhA enzyme, which is essential for mycobacterial cell wall synthesis. This inhibition can lead to reduced bacterial viability, positioning this compound as a potential candidate in tuberculosis treatment protocols .
Interaction with Biological Targets
The effectiveness of this compound can be attributed to its ability to interact with specific biological targets. For instance, the inhibition of SGK-1 kinase activity involves binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation activity that contributes to disease processes in renal and cardiovascular systems .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of pyrrolo[2,3-b]pyridine derivatives is essential for optimizing their pharmacological profiles. Modifications at various positions on the pyrrole ring can enhance biological activity or selectivity for specific targets. Ongoing SAR studies aim to identify more potent analogs with improved therapeutic indices for clinical applications .
Summary Table of Applications
| Application Area | Mechanism/Action | Potential Benefits |
|---|---|---|
| SGK-1 Kinase Inhibition | Modulation of electrolyte balance and cell proliferation | Treatment of renal and cardiovascular diseases |
| Antitumor Activity | Cytotoxic effects on cancer cell lines | Selective targeting reduces side effects |
| Antidiabetic Activity | Enhances insulin sensitivity | Potential management of diabetes |
| Antimycobacterial | Inhibition of InhA enzyme | Effective against Mycobacterium tuberculosis |
Mechanism of Action
The mechanism of action of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₇H₅BrN₂O
- Molecular Weight : 213.03 g/mol
- CAS No.: 1190310-05-4
- Storage : Requires inert atmosphere and refrigeration (2–8°C) to maintain stability .
- Hazard Profile : Classified with H302 (harmful if swallowed) and precautionary measures (P264, P270, etc.) .
This brominated pyrrolopyridine derivative features a hydroxyl group at position 6 and bromine at position 3. Its structure serves as a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and heterocyclic scaffolds .
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table highlights key structural analogs, emphasizing differences in functional groups, molecular weights, and applications:
Reactivity and Functional Group Influence
- Bromine Position : The electrophilic bromine at position 4 in the parent compound facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl/heteroaryl substitutions . In contrast, 3-bromo and 5-bromo analogs exhibit distinct regioselectivity in nucleophilic substitutions.
- Hydroxyl vs. Amine Groups : The -OH group at C6 in the parent compound enhances hydrogen-bonding capacity, critical for target binding in kinase inhibitors . Replacing -OH with -NH₂ (as in 4-bromo-6-amine) increases basicity, altering solubility and interaction profiles .
- Carboxylic Acid Derivatives : The 5-bromo-2-carboxylic acid analog (C₈H₅BrN₂O₂) offers improved aqueous solubility, making it suitable for ionic interactions in drug formulations .
Halogen Substitution Effects
- Chlorine vs. Bromine : The 4-chloro analog (CAS 1379360-58-3) has a lower molecular weight and reduced steric bulk compared to the brominated parent compound. Chlorine’s weaker electronegativity may decrease reactivity in cross-coupling reactions but improve metabolic stability .
- Multi-Halogenated Derivatives : lists compounds like 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 171879-99-5), where multiple halogens enable sequential functionalization for diverse pharmacophore design .
Biological Activity
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of this compound is C8H7BrN2O. Its structure features a bromine atom that can significantly influence its reactivity and biological interactions. The presence of the pyrrole and pyridine rings contributes to its unique properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as HeLa and MCF-7, with IC50 values around 15 µM. The proposed mechanism involves induction of apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) within the cells.
Neuroprotective Effects
Recent investigations highlight the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce neuronal apoptosis and inflammation in models of Alzheimer's disease by modulating pathways associated with oxidative stress.
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in metabolic pathways relevant to microbial growth and cancer cell proliferation.
- Receptor Modulation : It may act on various receptors in the nervous system, contributing to its neuroprotective effects.
- Oxidative Stress Regulation : By modulating oxidative stress levels, it influences cellular survival pathways.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other tested derivatives .
Study 2: Cancer Cell Line Inhibition
A comprehensive study assessed the cytotoxic effects of various pyrrolo compounds on cancer cell lines. This compound was highlighted for its ability to induce apoptosis in MCF-7 cells through ROS-mediated pathways .
Study 3: Neuroprotection in Alzheimer's Models
Another significant study investigated the neuroprotective effects of this compound in an Alzheimer's disease model. The findings suggested that it could effectively reduce amyloid-beta-induced neurotoxicity by enhancing antioxidant defenses .
Data Summary
| Activity Type | Model/Cell Line | IC50/MIC (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Various Bacteria | 10 - 50 | Inhibition of cell wall synthesis |
| Anticancer | HeLa, MCF-7 | ~15 | Induction of apoptosis via ROS |
| Neuroprotective | Neuronal Models | N/A | Modulation of oxidative stress |
Q & A
Q. What are the standard synthetic routes for 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, and how are the products characterized?
The synthesis typically involves bromination of the pyrrolopyridine core followed by hydroxylation. For example, bromination using N-bromosuccinimide (NBS) under controlled conditions ensures regioselectivity at the 4-position, while hydroxylation at the 6-position may involve hydrolysis or oxidation steps . Characterization relies on:
- 1H/13C NMR : To confirm substitution patterns and aromaticity (e.g., distinct shifts for bromine and hydroxyl groups).
- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ with expected Br isotope ratios) .
- Melting Points : Used to assess purity, though decomposition may occur for thermally unstable derivatives .
Q. What spectroscopic methods are critical for verifying the structure of brominated pyrrolopyridines?
- NMR Analysis :
- 1H NMR : Identifies proton environments near bromine (e.g., deshielding effects) and hydroxyl protons (broad singlet at ~5-6 ppm).
- 13C NMR : Confirms bromine-induced carbon shifts (e.g., C-Br typically ~90-110 ppm) .
- HRMS : Ensures accurate mass matching (e.g., C₈H₆BrN₂O₂ requires m/z 256.9584 for [M+H]+) .
- IR Spectroscopy : Detects O-H stretches (~3200-3500 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .
Q. How are intermediates purified during multi-step syntheses of halogenated pyrrolopyridines?
- Recrystallization : Methanol or ethanol is often used for thermally stable derivatives (e.g., 6-benzoyl-5-phenyl derivatives recrystallized from methanol) .
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates brominated intermediates from unreacted starting materials .
- TLC Monitoring : Essential for tracking reaction progress (e.g., Rf values adjusted for polarity changes due to bromine/hydroxyl groups) .
Advanced Research Questions
Q. How does the choice of brominating agents influence regioselectivity in pyrrolopyridine functionalization?
- NBS vs. Br₂ : NBS offers milder conditions, reducing side reactions (e.g., over-bromination), while Br₂ may require strict temperature control to avoid di-substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at electron-rich positions (e.g., 4-position) .
- Case Study : Bromination of 1H-pyrrolo[2,3-b]pyridine with NBS in DMF yields >80% 4-bromo derivative, whereas Br₂ in acetic acid leads to 3,4-dibromo byproducts .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved to confirm structural integrity?
- Variable Temperature NMR : Resolves broadening caused by tautomerism (e.g., hydroxyl protons exchanging with solvent) .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing between positional isomers (e.g., 4-bromo vs. 5-bromo derivatives) .
- X-ray Crystallography : Definitive proof for ambiguous cases (e.g., confirming the hydroxyl group’s position in crystalline derivatives) .
Q. What strategies minimize byproducts during multi-component reactions involving pyrrolopyridines?
- Sequential Reaction Control : Isolate intermediates (e.g., brominated precursors) before introducing hydroxyl groups to avoid cross-reactivity .
- Catalytic Optimization : Use phase-transfer catalysts (e.g., Bu₄N⁺HSO₄⁻) to enhance alkylation efficiency (e.g., 99% yield in N1-benzylation of 5-bromo-pyrrolopyridine) .
- Temperature Gradients : Lower temperatures (~0°C) during bromination reduce dimerization, while higher temperatures (150°C) accelerate cyclization steps .
Q. How do electronic effects of substituents impact the reactivity of this compound in cross-coupling reactions?
- Suzuki-Miyaura Coupling : The bromine atom acts as a leaving group, with reactivity enhanced by electron-withdrawing hydroxyl groups (meta-directing effects).
- Pd Catalysts : Pd(PPh₃)₄ in toluene/water at 80°C efficiently couples aryl boronic acids to the 4-position .
- Competing Pathways : Hydroxyl groups may require protection (e.g., silylation) to prevent oxidation during coupling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
